molecular formula C17H24F3N3O2 B3158566 4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline CAS No. 859027-30-8

4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline

Cat. No.: B3158566
CAS No.: 859027-30-8
M. Wt: 359.4 g/mol
InChI Key: JFTFRZVIGKMXCG-UHFFFAOYSA-N
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Description

4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline is a specialized pharmaceutical intermediate featuring a tert-butyloxycarbonyl (Boc)-protected piperazine moiety linked via a methylene group to a 2-trifluoromethyl-substituted aniline core. The Boc group serves as a protective agent for the piperazine nitrogen, enabling controlled deprotection during synthesis . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making the compound valuable in drug discovery for conditions such as cancer, CNS disorders, and inflammation .

Properties

IUPAC Name

tert-butyl 4-[[4-amino-3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-8-6-22(7-9-23)11-12-4-5-14(21)13(10-12)17(18,19)20/h4-5,10H,6-9,11,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTFRZVIGKMXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703882
Record name tert-Butyl 4-{[4-amino-3-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859027-30-8
Record name tert-Butyl 4-{[4-amino-3-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline typically involves a multi-step process. One common method includes the Mannich reaction, where catechol reacts with formaldehyde and N-Boc-piperazine to yield the intermediate 3-((4-Boc-piperazin-1-yl)methyl)catechol . This intermediate can then undergo further reactions to introduce the trifluoromethyl group and complete the synthesis.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and cost-effective production.

Chemical Reactions Analysis

4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other substituents under acidic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with specific sites. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Boc vs. Cbz Protection: Boc deprotection requires acidic conditions (e.g., TFA), whereas Cbz removal typically involves hydrogenolysis.
  • Trifluoromethyl (CF₃) vs. Fluoro (F) : The CF₃ group’s strong electron-withdrawing nature enhances aromatic ring stability and modulates target binding affinity compared to fluorine .
  • Methylpiperazine vs. Protected Piperazines : The methylpiperazine derivative (CAS 694499-26-8) lacks a protective group, increasing water solubility but reducing stability during synthesis .

Pharmacological Relevance

  • The Cbz variant (853297-17-3) is explicitly cited in diaryl urea derivatives for RET-dependent tumor therapies, highlighting its role in kinase inhibitor development .
  • Methylpiperazine derivatives are prioritized for CNS drugs due to improved blood-brain barrier penetration compared to bulkier Boc/Cbz analogs .

Biological Activity

The compound 4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline is a significant entity in medicinal chemistry, primarily due to its unique structural features, which include a piperazine moiety and a trifluoromethyl group. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H24F3N3O2
  • CAS Number : 859027-30-8
  • Molecular Weight : 357.39 g/mol

The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the stability and reactivity of the piperazine nitrogen, making it a versatile compound for various biological applications.

Pharmacological Potential

Preliminary studies indicate that This compound exhibits several biological activities that warrant further investigation:

  • Antidepressant Properties : Structural analogs of piperazine derivatives have shown potential antidepressant effects, suggesting similar activity for this compound.
  • Antimicrobial Activity : Compounds containing trifluoromethyl groups often display enhanced antimicrobial properties, indicating potential effectiveness against various pathogens.
  • Neurotransmitter Modulation : The piperazine structure is known for its role in modulating neurotransmitter systems, particularly in the central nervous system.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific biological targets. Interaction studies have focused on its binding affinity to various receptors, including:

  • P2Y14 Receptor : Antagonists of this receptor have shown promise in reducing inflammation and chemotaxis in human neutrophils .
  • Enzyme Inhibition : Some studies suggest that related compounds can inhibit enzymes involved in critical metabolic pathways, enhancing their therapeutic potential .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructureKey FeaturesBiological Activity
4-Methylpiperazin-1-ylmethyl-3-trifluoromethylanilineC13H18F3N3Lacks Boc groupPotential antidepressant
4-(Piperazin-1-yl)methyltrifluoromethylanilineC12H16F3N3No Boc protectionAntimicrobial properties
1-(4-Trifluoromethylphenyl)piperazineC11H12F3NSimple piperazine structureNeurotransmitter modulation

This table illustrates how variations in structure can lead to differing biological activities, highlighting the importance of the Boc group in enhancing stability and reactivity.

Synthesis and Characterization

Research has shown that the synthesis of This compound typically involves:

  • Formation of the piperazine derivative through condensation reactions.
  • Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
  • Protection of the nitrogen atom using Boc anhydride.

The characterization of this compound has been conducted using various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming its structural integrity and purity.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while many piperazine derivatives can exhibit cytotoxic effects against cancer cells, further studies are required to evaluate the safety profile of this specific compound. Comparative studies have shown that some derivatives demonstrate significant anticancer activity while maintaining acceptable toxicity levels .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the aniline core. First, introduce the trifluoromethyl group via directed ortho-metalation or electrophilic substitution. Next, alkylate the aromatic ring with a chloromethyl or bromomethyl intermediate to attach the Boc-piperazine moiety. Optimization includes using anhydrous conditions to prevent hydrolysis of the Boc group, catalytic bases (e.g., K₂CO₃), and controlled temperatures (60–80°C) to minimize side reactions like oxidation of the aniline group. Boc protection ensures selective reactivity during subsequent derivatization .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methylene linkage and Boc group integration). ¹⁹F NMR verifies the trifluoromethyl group’s presence .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Compare retention times against reference standards, as documented in pharmacopeial guidelines .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₃F₃N₃O₂).

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C for 4 weeks. Monitor degradation via HPLC-MS to identify products (e.g., Boc deprotection at acidic pH or aniline oxidation at alkaline pH). Cross-reference degradation pathways with impurity profiles of structurally related piperazine derivatives, such as those in pharmacopeial standards .

Q. What strategies mitigate steric hindrance during cross-coupling reactions involving the aniline group?

  • Methodological Answer : The trifluoromethyl group’s electron-withdrawing effect deactivates the aromatic ring, necessitating optimized catalysts. Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance catalytic turnover. Pre-protect the aniline’s NH₂ group as a stable urea or amide to prevent catalyst poisoning. Post-reaction Boc deprotection (e.g., TFA/DCM) regenerates the free amine .

Q. How does the trifluoromethyl group influence electronic properties, and what experimental approaches quantify these effects?

  • Methodological Answer :

  • Hammett Analysis : Compare reaction rates of trifluoromethyl-substituted vs. unsubstituted anilines in nucleophilic aromatic substitution.
  • Computational Modeling : Density Functional Theory (DFT) calculates electron density maps and LUMO/HOMO energies to predict reactivity.
  • Spectroscopy : ¹H NMR chemical shifts (e.g., para-substituent effects) and IR C-F stretching (1100–1200 cm⁻¹) correlate with electronic perturbations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline
Reactant of Route 2
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4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.